
(2S)-1,1-difluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1,1-difluoropropan-2-ol is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a propanol molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1-difluoropropan-2-ol typically involves the fluorination of propanol derivatives. One common method is the reaction of 1,1-difluoro-2-propanone with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield this compound. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorine gas safely. The process typically includes steps such as purification and distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation reactions often use reagents like hydrogen chloride (HCl) or bromine (Br2).
Major Products Formed
Oxidation: Formation of 1,1-difluoroacetone.
Reduction: Formation of 1,1-difluoropropane.
Substitution: Formation of halogenated derivatives such as 1,1-dichloropropan-2-ol.
Aplicaciones Científicas De Investigación
(2S)-1,1-difluoropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2S)-1,1-difluoropropan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1-difluoroethanol: Similar structure but with one less carbon atom.
1,1,1-trifluoropropan-2-ol: Contains an additional fluorine atom.
2,2-difluoropropanol: Fluorine atoms are attached to the second carbon instead of the first.
Uniqueness
(2S)-1,1-difluoropropan-2-ol is unique due to its specific stereochemistry and the position of fluorine atoms, which confer distinct chemical and physical properties. These properties make it valuable for applications requiring high selectivity and stability.
Propiedades
Fórmula molecular |
C3H6F2O |
|---|---|
Peso molecular |
96.08 g/mol |
Nombre IUPAC |
(2S)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m0/s1 |
Clave InChI |
AKVKBTWZKYWPNV-REOHCLBHSA-N |
SMILES isomérico |
C[C@@H](C(F)F)O |
SMILES canónico |
CC(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)

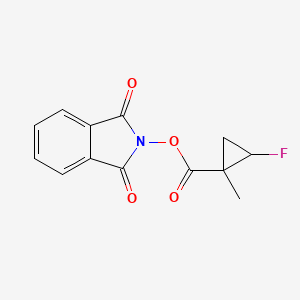
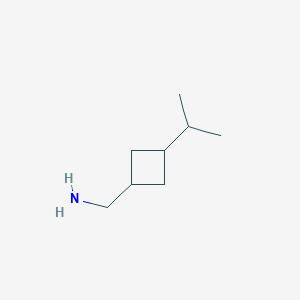

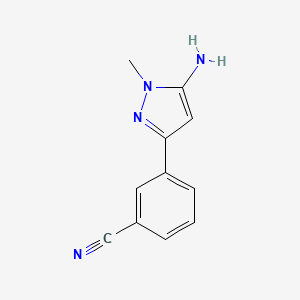
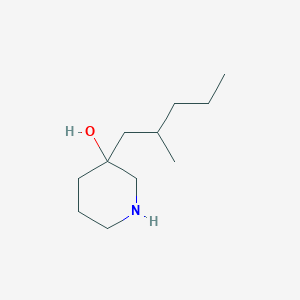
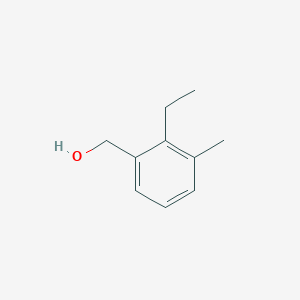
![1-Chloroimidazo[1,5-a]pyridin-5-amine](/img/structure/B13567767.png)
![N-[2-(Pyridin-2-YL)ethyl]-2-(pyridin-3-YL)quinazolin-4-amine](/img/structure/B13567775.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)

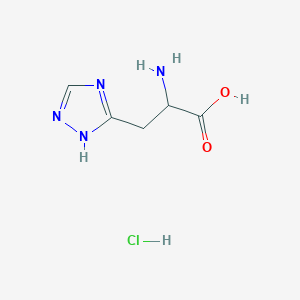
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
